GLP-1R agonist 22

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glucagon-like peptide-1 receptor agonist 22 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This compound is primarily used in the treatment of type 2 diabetes mellitus due to its ability to enhance insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby improving glycemic control .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 22 typically involves recombinant expression and chemical modification. One common method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthetic approach allows for the production of long-acting peptide therapeutics.

Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 22 often involves large-scale recombinant DNA technology. The process includes the expression of the peptide in bacterial or yeast systems, followed by purification and chemical modification to enhance stability and efficacy .

Análisis De Reacciones Químicas

Types of Reactions: Glucagon-like peptide-1 receptor agonist 22 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to improve its stability and efficacy.

Common Reagents and Conditions: Common reagents used in the chemical modification of glucagon-like peptide-1 receptor agonist 22 include oxidizing agents, reducing agents, and various catalysts. For example, the use of polyethylene glycol and fatty acids in the stapling process enhances the peptide’s stability .

Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability and efficacy. These modifications help in prolonging the half-life of the peptide and improving its therapeutic effects .

Aplicaciones Científicas De Investigación

Glucagon-like peptide-1 receptor agonist 22 has a wide range of scientific research applications. In chemistry, it is used to study the role of glucagon-like peptide-1 in glucose homeostasis. In biology, it is used to investigate the effects of glucagon-like peptide-1 receptor activation on various cellular processes. In medicine, it is primarily used in the treatment of type 2 diabetes mellitus and obesity.

Mecanismo De Acción

The mechanism of action of glucagon-like peptide-1 receptor agonist 22 involves the activation of the glucagon-like peptide-1 receptor, a class B G-protein coupled receptor. Upon activation, the receptor stimulates insulin secretion, inhibits glucagon release, and slows gastric emptying. These effects collectively contribute to improved glycemic control. The compound also has neuroprotective and cardiovascular protective effects, making it a promising therapeutic agent for various diseases .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds include other glucagon-like peptide-1 receptor agonists such as exenatide, liraglutide, and semaglutide. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .

Uniqueness: Glucagon-like peptide-1 receptor agonist 22 is unique due to its enhanced stability and prolonged half-life, which are achieved through chemical modifications such as polyethylene glycol-fatty acid stapling. These modifications make it a more effective therapeutic agent compared to other glucagon-like peptide-1 receptor agonists .

Propiedades

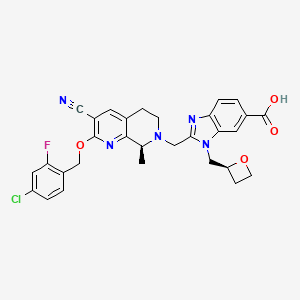

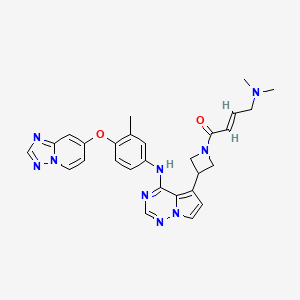

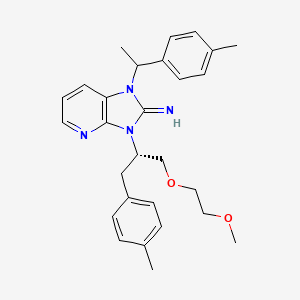

Fórmula molecular |

C30H27ClFN5O4 |

|---|---|

Peso molecular |

576.0 g/mol |

Nombre IUPAC |

2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-cyano-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C30H27ClFN5O4/c1-17-28-18(10-21(13-33)29(35-28)41-16-20-2-4-22(31)12-24(20)32)6-8-36(17)15-27-34-25-5-3-19(30(38)39)11-26(25)37(27)14-23-7-9-40-23/h2-5,10-12,17,23H,6-9,14-16H2,1H3,(H,38,39)/t17-,23-/m0/s1 |

Clave InChI |

XBNJEIHCAUXOSI-SBUREZEXSA-N |

SMILES isomérico |

C[C@H]1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3C[C@@H]5CCO5)C=C(C=C4)C(=O)O)C#N)OCC6=C(C=C(C=C6)Cl)F |

SMILES canónico |

CC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4)C(=O)O)C#N)OCC6=C(C=C(C=C6)Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-6-fluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B12362266.png)

![7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12362289.png)

![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)

![1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12362294.png)